molecular formula C12H19N2O4+ B15166105 Pyridinium, 1-(5-amino-5-carboxypentyl)-3-hydroxy-4-(hydroxymethyl)- CAS No. 502158-75-0

Pyridinium, 1-(5-amino-5-carboxypentyl)-3-hydroxy-4-(hydroxymethyl)-

Cat. No.: B15166105
CAS No.: 502158-75-0
M. Wt: 255.29 g/mol
InChI Key: KLPODOCBHMULLN-UHFFFAOYSA-O
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Description

Pyridinium, 1-(5-amino-5-carboxypentyl)-3-hydroxy-4-(hydroxymethyl)- is a quaternary ammonium compound derived from pyridine This compound is notable for its unique structure, which includes both amino and carboxyl functional groups, as well as hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 1-(5-amino-5-carboxypentyl)-3-hydroxy-4-(hydroxymethyl)- typically involves the reaction of glutaraldehyde with proteins, such as ovalbumin. This reaction leads to the formation of quaternary pyridinium compounds, which can be isolated by acid hydrolysis . The reaction conditions usually include an acidic environment to facilitate the hydrolysis process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of its laboratory synthesis can be scaled up for industrial purposes, involving controlled reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 1-(5-amino-5-carboxypentyl)-3-hydroxy-4-(hydroxymethyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

Pyridinium, 1-(5-amino-5-carboxypentyl)-3-hydroxy-4-(hydroxymethyl)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying quaternary ammonium compounds.

    Biology: Studied for its interactions with proteins and its potential role in protein cross-linking.

    Medicine: Investigated for its potential therapeutic applications, including its role in drug delivery systems.

Mechanism of Action

The mechanism of action of Pyridinium, 1-(5-amino-5-carboxypentyl)-3-hydroxy-4-(hydroxymethyl)- involves its interaction with various molecular targets. The compound can form cross-links with proteins, affecting their structure and function. This interaction is facilitated by the presence of amino and carboxyl groups, which can form covalent bonds with protein residues .

Comparison with Similar Compounds

Similar Compounds

  • Pyridinium chloride hydrochloride
  • 2-ammonio-6-(3-oxidopyridinium-1-yl)hexanoate
  • 1-(5-amino-5-carboxypentyl)-3-(5-amino-5-carboxy-pentylamino)pyridinium salt

Uniqueness

Pyridinium, 1-(5-amino-5-carboxypentyl)-3-hydroxy-4-(hydroxymethyl)- is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a valuable compound for research in various scientific fields.

Properties

CAS No.

502158-75-0

Molecular Formula

C12H19N2O4+

Molecular Weight

255.29 g/mol

IUPAC Name

2-amino-6-[3-hydroxy-4-(hydroxymethyl)pyridin-1-ium-1-yl]hexanoic acid

InChI

InChI=1S/C12H18N2O4/c13-10(12(17)18)3-1-2-5-14-6-4-9(8-15)11(16)7-14/h4,6-7,10,15H,1-3,5,8,13H2,(H-,16,17,18)/p+1

InChI Key

KLPODOCBHMULLN-UHFFFAOYSA-O

Canonical SMILES

C1=C[N+](=CC(=C1CO)O)CCCCC(C(=O)O)N

Origin of Product

United States

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